Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with α-bromo ketones under basic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of these compounds often involves the use of metal-free oxidation and photocatalysis strategies to ensure high yields and purity . The use of green chemistry principles, such as solvent-free and catalyst-free conditions, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . Conditions such as elevated temperatures and the use of solvents like toluene or acetonitrile are often employed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are known for their activity against tuberculosis.
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound shares a similar core structure but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-8(12)4-5-14-6-7(2)13-10(9)14/h4-6H,3H2,1-2H3 |
InChI Key |
DQTQNXGYNFJWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN2C1=NC(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.